molecular formula C11H11NO2 B1605278 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione CAS No. 5488-36-8

4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione

Cat. No. B1605278
CAS RN: 5488-36-8
M. Wt: 189.21 g/mol
InChI Key: VSRVOIDBBCKMTM-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione (DMQD) is a synthetic molecule with a wide range of applications in the field of organic chemistry. It is a versatile compound that can be used for a variety of purposes, such as the synthesis of new compounds, the study of biochemical and physiological processes, and the investigation of future directions.

Scientific Research Applications

Neurochemistry

4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione: has been utilized in neurochemical research to study the modulation of neurotransmitter release. For instance, it has been used to characterize the alpha2-adrenoceptor by observing the effects of the alpha2-adrenoceptor agonist dexmedetomidine on the release of [3H]-noradrenaline from rat kidney cortex slices . This research is significant for understanding the presynaptic modulation of neurotransmitter release, which has implications for the development of anesthetic adjuncts and treatments for conditions involving neurotransmitter dysregulation.

Pharmacological Research

In pharmacology, 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione serves as a scaffold for synthesizing various biologically active derivatives. These derivatives are of interest in drug development for their anti-inflammatory, anti-viral, anti-fungal, and anti-cancer properties, as well as for treating Parkinson’s disease .

Enzyme Inhibitor Synthesis

This compound is a core structural motif in the synthesis of tailored enzyme inhibitors. These inhibitors have a wide range of applications, including the treatment of chronic diseases and the study of enzyme function and regulation .

Receptor Ligand Development

As a potent receptor ligand, 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione and its analogs are used to create molecules that can selectively bind to specific receptors, which is crucial for the development of targeted therapies for various diseases .

Natural Product Synthesis

The compound is also an important building block in the synthesis of natural products and synthetic pharmaceuticals. Its versatility allows for the creation of complex molecules that mimic natural compounds, which can lead to the discovery of new drugs .

Chemical Analysis and Spectroscopy

In chemical analysis, the mass spectrum of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione can be used to identify and quantify the compound in various samples. This is essential for quality control in pharmaceutical manufacturing and for forensic analysis .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors, such as adrenoceptors

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione . These factors could include the presence of other molecules, the pH of the environment, temperature, and more.

properties

IUPAC Name

4,4-dimethylisoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-11(2)8-6-4-3-5-7(8)9(13)12-10(11)14/h3-6H,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRVOIDBBCKMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70203369
Record name 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione

CAS RN

5488-36-8
Record name 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005488368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5488-36-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358677
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-DIMETHYL-1,3(2H,4H)-ISOQUINOLINEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZF5LQ3WQT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 18.7 g. (0.085 mol) 6-amino-3,3-dimethyl-5-nitroindolin-2-one in 200 ml. methanol is hydrogenated at 40° C. in the presence of 1.9 g. of 10% Pd/C. The catalyst is filtered off with suction, the filtrate is evaporated and the residue is crystallised from ethanol. Yield: 15.6 g. (96% of theory); m.p. 245°-247° C.
Quantity
0.085 mol
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Synthesis routes and methods II

Procedure details

The compound (6.0 g) obtained in step (b) just above was dissolved in a mixed solvent (acetonitrile:water 4:1) (40 ml). Diammonium cerium nitrate (26.6 g) was added to the solution. The mixture was stirred at room temperature for 3 hr. The reaction solution was extracted with ethyl acetate. The organic layer was then dried over anhydrous magnesium sulfate. The solvent was then removed by distillation under the reduced pressure. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=8:2) to give 4,4-dimethyl-4H-isoquinoline-1,3-dione (10.9 g).
Name
compound
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6 g
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reactant
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0 (± 1) mol
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Diammonium cerium nitrate
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26.6 g
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Synthesis routes and methods III

Procedure details

The compound (6.0 g) obtained in step (b) just above was dissolved in a mixed solvent (acetonitrile:water=4:1) (40 ml). Diammonium cerium nitrate (26.6 g) was added to the solution. The mixture was stirred at room temperature for 3 hr. The reaction solution was extracted with ethyl acetate. The organic layer was then dried over anhydrous magnesium sulfate. The solvent was then removed by distillation under the reduced pressure. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=8:2) to give 4,4-dimethyl-4H-isoquinoline-1,3-dione (10.9 g).
Name
compound
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6 g
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
Reaction Step One
Name
Diammonium cerium nitrate
Quantity
26.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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